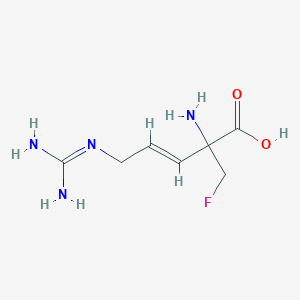
alpha-Fluoromethyl-3,4-dehydroarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Fluoromethyl-3,4-dehydroarginine is a fluorinated derivative of arginine, characterized by the presence of a fluoromethyl group and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine typically involves the introduction of a fluoromethyl group into the arginine molecule. This can be achieved through various synthetic routes, including:
Fluorination Reactions: Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluoromethyl group.
Dehydrogenation: Employing dehydrogenation reactions to introduce the double bond in the arginine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and dehydrogenation processes, optimized for yield and purity. These methods often require stringent reaction conditions and specialized equipment to handle the reactive fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Fluoromethyl-3,4-dehydroarginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-Fluoromethyl-3,4-dehydroarginine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and diagnostic probes.
Mecanismo De Acción
The mechanism of action of alpha-Fluoromethyl-3,4-dehydroarginine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signal transduction processes.
Comparación Con Compuestos Similares
Alpha-Fluoromethyl-3,4-dehydroarginine can be compared with other fluorinated arginine derivatives, such as:
Alpha-Fluoromethylarginine: Lacks the double bond present in this compound.
3,4-Dehydroarginine: Does not contain the fluoromethyl group.
Fluoromethylornithine: A fluorinated derivative of ornithine, differing in the amino acid backbone.
The uniqueness of this compound lies in its combined fluoromethyl and dehydro modifications, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
109857-48-9 |
|---|---|
Fórmula molecular |
C7H13FN4O2 |
Peso molecular |
204.2 g/mol |
Nombre IUPAC |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
Clave InChI |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
SMILES canónico |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Sinónimos |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)








